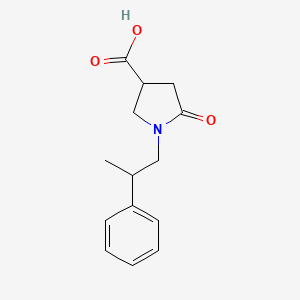

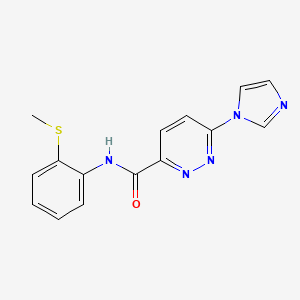

![molecular formula C17H21N3O3S B2505995 2-((2-苯氧基乙基)磺酰基)-2,3,4,7,8,9-六氢-1H-环戊[3,4]吡唑并[1,5-a]嘧啶 CAS No. 2034290-03-2](/img/structure/B2505995.png)

2-((2-苯氧基乙基)磺酰基)-2,3,4,7,8,9-六氢-1H-环戊[3,4]吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its intricate structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives, as discussed in the first paper, involves the reaction of allylhydrazines with phenylselenenyl sulfate, which is produced by the reaction of diphenyl diselenide and ammonium persulfate in the presence of trifluoromethanesulfonic acid . This process leads to the formation of phenylseleno substituted pyrazolidines, which then undergo dehydrogenation and oxidative deselenenylation to yield pyrazole derivatives. Although the target compound is not a direct product of this reaction, the methodology could potentially be adapted for its synthesis by incorporating the appropriate sulfonyl and phenoxyethyl groups at the right stages of the reaction.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing nitrogen atoms. The second paper describes the synthesis of pyrazolinyl p-tolyl sulfones, which are closely related to the target compound in terms of having a pyrazole core and a sulfonyl group . The presence of these functional groups in the target compound suggests that it may have a similar three-dimensional conformation, with the potential for intramolecular interactions that could affect its reactivity and stability.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse. In the first paper, the pyrazolidines formed initially are not stable under the reaction conditions and are converted into pyrazole derivatives . In the second paper, the dehydration of 3-(4-fluorophenyl) substituted 2-pyrazoline leads to the formation of 1H-pyrazole . These reactions indicate that pyrazole derivatives can participate in various chemical transformations, including cyclization, dehydrogenation, and dehydration, which could be relevant to the target compound when considering its potential reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar pyrazole derivatives. The papers suggest that these compounds are likely to be solid at room temperature and may exhibit moderate to good yields in their synthesis . The presence of a trifluoromethyl group in the compounds studied in the second paper imparts unique properties, such as increased lipophilicity and potential antimicrobial activity . The target compound, with its sulfonyl and phenoxyethyl groups, may also display distinct physical properties such as solubility in organic solvents and possibly biological activity, which would need to be confirmed through empirical studies.

科学研究应用

合成和抗菌评估

含有磺酰胺部分的化合物已被合成用于作为抗菌剂。例如,含有磺酰胺部分的新型杂环化合物对革兰氏阳性菌和革兰氏阴性菌都表现出很高的抗菌活性 (Azab, Youssef, & El-Bordany, 2013)。类似地,含有苯磺酰部分的吡唑并[1,5-a]嘧啶环系统显示出有希望的抗菌活性,在某些情况下超过了参考药物 (Alsaedi, Farghaly, & Shaaban, 2019)。

抗炎和 COX-2 抑制效应

含有磺酰胺的 1,5-二芳基吡唑的衍生物已被发现是 COX-2 的有效和选择性抑制剂,COX-2 是一种参与炎症和疼痛的酶。广泛的研究导致了塞来昔布的发现,塞来昔布是一种目前用于治疗类风湿关节炎和骨关节炎的 COX-2 抑制剂 (Penning 等,1997)。

新型合成方法

研究还集中在开发用于创建具有磺酰胺和相关部分的化合物的合成新方法。例如,已经开发出一种碘催化的合成方法用于全取代的吡唑,能够有效地形成 C-S 和 C-N 键 (Sun 等,2015)。

属性

IUPAC Name |

11-(2-phenoxyethylsulfonyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-24(22,12-11-23-14-5-2-1-3-6-14)19-9-10-20-17(13-19)15-7-4-8-16(15)18-20/h1-3,5-6H,4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRYTLXQPKWFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)

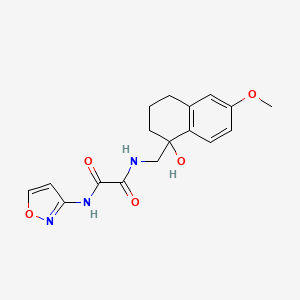

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)

![(5-Bromopyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2505923.png)

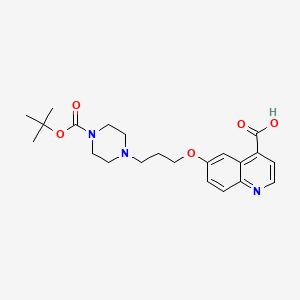

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)

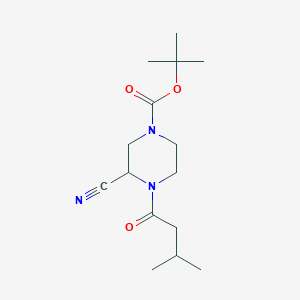

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2505928.png)

![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)